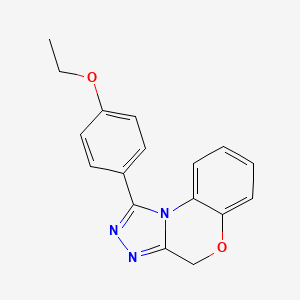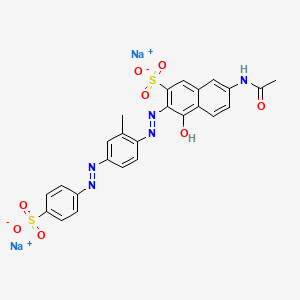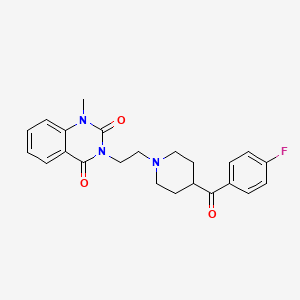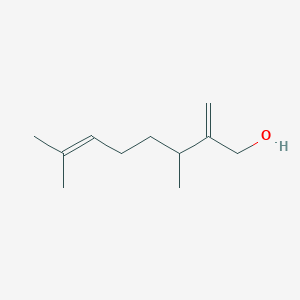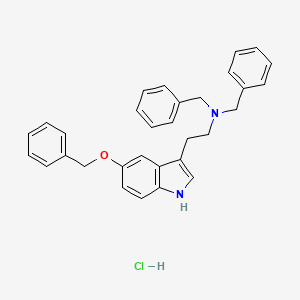
5-(Benzyloxy)-3-(2-(dibenzylamino)ethyl)indole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/NL4865000 is a compound studied extensively for its various applications in scientific research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/NL4865000 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic routes may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of NIOSH/NL4865000 involves large-scale chemical processes that ensure the compound is produced efficiently and cost-effectively. These methods often include continuous flow reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/NL4865000 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/NL4865000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed: The major products formed from the reactions of NIOSH/NL4865000 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
NIOSH/NL4865000 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on cellular processes and its use in biochemical assays. In medicine, NIOSH/NL4865000 is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
Mecanismo De Acción
The mechanism of action of NIOSH/NL4865000 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Propiedades
Número CAS |
51125-67-8 |
|---|---|
Fórmula molecular |
C31H31ClN2O |
Peso molecular |
483.0 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C31H30N2O.ClH/c1-4-10-25(11-5-1)22-33(23-26-12-6-2-7-13-26)19-18-28-21-32-31-17-16-29(20-30(28)31)34-24-27-14-8-3-9-15-27;/h1-17,20-21,32H,18-19,22-24H2;1H |
Clave InChI |
TYTCTNTVFZJUGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


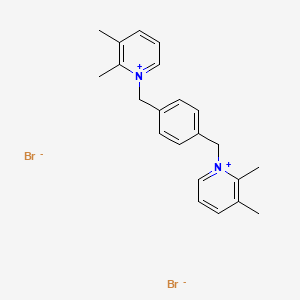

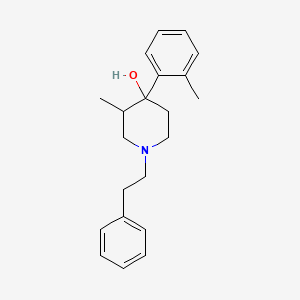
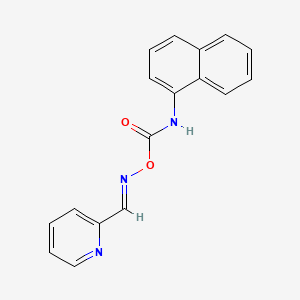
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
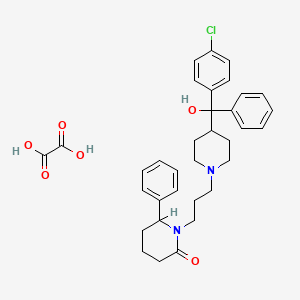
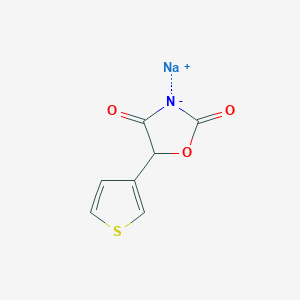
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
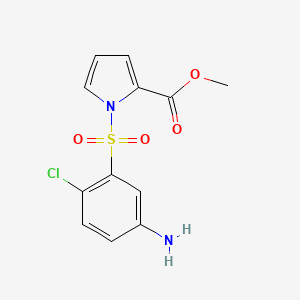
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
